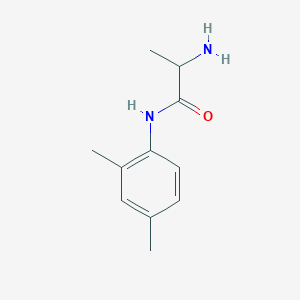

Propanamide, 2-amino-N-(2,4-dimethylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le propanamide, 2-amino-N-(2,4-diméthylphényl)-, est un composé organique de formule moléculaire C({11})H({16})N(_{2})O. Il est caractérisé par la présence d'un groupe amide lié à un cycle 2,4-diméthylphényle et d'un groupe amino en position deux de la chaîne propanamide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du propanamide, 2-amino-N-(2,4-diméthylphényl)-, implique généralement la réaction de la 2,4-diméthylaniline avec un agent acylant approprié. Une méthode courante consiste en l'acylation de la 2,4-diméthylaniline avec le chlorure de 2-bromopropionyle en présence d'une base telle que la triéthylamine. La réaction se déroule dans des conditions douces, généralement à température ambiante, et donne le produit souhaité après purification.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés afin d'assurer une qualité constante. L'utilisation de catalyseurs et de solvants facilement recyclables est également courante dans les milieux industriels afin de minimiser les déchets et de réduire les coûts.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le propanamide, 2-amino-N-(2,4-diméthylphényl)-, peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, conduisant à la formation de dérivés nitroso ou nitro.

Réduction : Le composé peut être réduit pour former des amines ou des alcools correspondants, en fonction de l'agent réducteur et des conditions utilisées.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation ou l'halogénation, en raison de la présence de groupes méthyles donneurs d'électrons.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO(_4)) et le trioxyde de chrome (CrO(_3)).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH(_4)) ou le borohydrure de sodium (NaBH(_4)) sont généralement utilisés.

Substitution : Des réactifs comme l'acide nitrique (HNO(_3)) pour la nitration, l'acide sulfurique (H(_2)SO(_4)) pour la sulfonation et les halogènes (Cl(_2), Br(_2)) pour l'halogénation sont couramment utilisés.

Principaux produits

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation d'amines primaires ou secondaires.

Substitution : Formation de dérivés nitro, sulfonyle ou halogénés.

Applications de la recherche scientifique

Chimie

En chimie, le propanamide, 2-amino-N-(2,4-diméthylphényl)-, est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et mécanismes.

Biologie

En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Ses dérivés peuvent servir d'inhibiteurs ou d'activateurs potentiels d'enzymes spécifiques, offrant des informations sur les processus biochimiques.

Médecine

En médecine, les dérivés de ce composé sont étudiés pour leurs propriétés pharmacologiques potentielles. Ils peuvent présenter une activité contre certaines maladies ou affections, ce qui en fait des candidats pour le développement de médicaments.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité. Sa stabilité et sa réactivité le rendent approprié pour diverses applications en science des matériaux et en fabrication.

Mécanisme d'action

Le mécanisme par lequel le propanamide, 2-amino-N-(2,4-diméthylphényl)-, exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, modifiant leur activité. La présence des groupes amino et amide permet des liaisons hydrogène et d'autres interactions avec les molécules biologiques, influençant leur fonction.

Applications De Recherche Scientifique

Chemistry

In chemistry, Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mécanisme D'action

The mechanism by which Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and amide groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-amino-N-(2,6-diméthylphényl)propanamide

- 2-amino-N-(2,4-diméthylphényl)benzamide

- 3-amino-N-(2,4-diméthylphényl)propanamide

Unicité

Le propanamide, 2-amino-N-(2,4-diméthylphényl)-, est unique en raison du positionnement spécifique des groupes amino et diméthylphényle. Cette configuration influence sa réactivité et ses interactions avec d'autres molécules, le distinguant des composés similaires. La présence du groupe 2,4-diméthylphényle, en particulier, affecte ses propriétés électroniques et son encombrement stérique, conduisant à un comportement chimique unique.

Propriétés

Numéro CAS |

145390-15-4 |

|---|---|

Formule moléculaire |

C11H16N2O |

Poids moléculaire |

192.26 g/mol |

Nom IUPAC |

2-amino-N-(2,4-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H16N2O/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) |

Clé InChI |

FMGZKIABODMQBF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)NC(=O)C(C)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)

![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)

![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)

![Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)

![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)

![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)